molecular formula C17H15Cl2N5OS B2899447 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 730245-27-9

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2899447
CAS No.: 730245-27-9
M. Wt: 408.3
InChI Key: XTQHKOFKVWUMFW-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamide derivatives, characterized by a triazole core substituted with a 4-chlorophenyl group at position 5 and an amino group at position 2. The sulfanyl (-S-) linker connects the triazole moiety to an acetamide group, which is further substituted with a 3-chloro-4-methylphenyl group. Such structural features are critical for its biological activity, particularly in anti-inflammatory and antimicrobial applications . The presence of electron-withdrawing chlorine substituents and hydrophobic aromatic rings enhances its binding affinity to biological targets, such as cyclooxygenase-2 (COX-2) or microbial enzymes .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-2-7-13(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQHKOFKVWUMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making them significant in drug development.

Chemical Structure and Properties

  • Molecular Formula : C16H15ClN6OS
  • Molecular Weight : 404.83 g/mol
  • IUPAC Name : 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

This compound features a triazole ring, a thiol group, and various aromatic substituents that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes. Research indicates that compounds similar to this one exhibit significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species .

Antibacterial Properties

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report that triazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis pathways. For instance, compounds in this class have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research highlights the anticancer properties of triazole derivatives. The compound is believed to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of Cell Proliferation : Reduction in the viability of cancer cells has been observed in vitro.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at the G1/S phase .

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets. For example:

  • Enzyme Inhibition : Triazoles may inhibit enzymes crucial for fungal growth or bacterial survival.
  • Receptor Modulation : They can modulate receptors involved in cancer cell signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to the compound :

  • Antimicrobial Efficacy : A study evaluated various triazole compounds against a panel of pathogens and found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics such as vancomycin and ciprofloxacin .
  • Anticancer Studies : In vitro studies on multicellular spheroids indicated that triazole derivatives could effectively reduce tumor growth and induce apoptosis in cancer cells, suggesting potential for further development as anticancer agents .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the triazole ring and side chains significantly influence biological activity. For instance, electron-donating groups on phenyl rings enhance antibacterial efficacy .

Data Summary Table

Biological ActivityObserved EffectsReference
AntifungalEffective against Candida and Aspergillus
AntibacterialActive against S. aureus and E. coli
AnticancerInduces apoptosis; inhibits cell proliferation

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related 1,2,4-triazole acetamide derivatives highlights key differences in substituents, physicochemical properties, and biological activities. Below is a detailed comparison:

Key Findings

Anti-Inflammatory Activity: The target compound and AS111 exhibit superior anti-inflammatory activity compared to diclofenac sodium, likely due to their optimized triazole substituents (4-amino and 4-chlorophenyl groups). These groups enhance COX-2 inhibition by stabilizing enzyme interactions through hydrogen bonding and hydrophobic effects. In contrast, compounds with bulkier substituents (e.g., 4-OCH₃-phenyl in ) show reduced potency, suggesting steric hindrance may limit binding .

Antimicrobial and Antioxidant Activity :

  • Derivatives with pyridinyl or sulfamoyl groups (e.g., ) demonstrate broad-spectrum antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) . The target compound’s dual chloro substituents may enhance membrane penetration, though direct antimicrobial data are lacking.
  • Antioxidant activity correlates with electron-donating groups (e.g., methoxy in b), which scavenge free radicals via resonance stabilization .

Structural-Activity Relationships (SAR): Chlorine Substituents: The 4-chlorophenyl group in the target compound increases lipophilicity, improving bioavailability and target binding compared to non-halogenated analogs . Amino Group at Position 4: Critical for hydrogen bonding with enzymatic active sites (e.g., COX-2), as seen in AS111 and the target compound . Sulfanyl Linker: Enhances metabolic stability compared to oxygen or methylene linkers .

Physicochemical Properties

  • Molecular Weight : The target compound (~423 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol).
  • LogP : Estimated at ~3.5 (via ChemDraw), indicating moderate hydrophobicity suitable for membrane permeability.
  • Synthetic Yield : Analogous compounds (e.g., ) are synthesized in 50–83% yields via nucleophilic substitution or cycloaddition reactions, suggesting feasible scalability .

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